Ethyl 5-(4-hexylphenyl)-5-oxovalerate

logP lipophilicity physicochemical profiling

Ethyl 5-(4-hexylphenyl)-5-oxovalerate (CAS 138247-14-0; MFCD02261404) is a synthetic keto-ester building block with molecular formula C₁₉H₂₈O₃ and molecular weight 304.42 g/mol. Its structure features a 4-hexylphenyl group attached to a 5-oxovalerate ethyl ester backbone, imparting a calculated logP of approximately 4.73 and a predicted boiling point of 426.1 ± 38.0 °C at 760 mmHg.

Molecular Formula C19H28O3
Molecular Weight 304.4 g/mol
CAS No. 138247-14-0
Cat. No. B162199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-hexylphenyl)-5-oxovalerate
CAS138247-14-0
SynonymsETHYL 5-(4-HEXYLPHENYL)-5-OXOVALERATE
Molecular FormulaC19H28O3
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=C(C=C1)C(=O)CCCC(=O)OCC
InChIInChI=1S/C19H28O3/c1-3-5-6-7-9-16-12-14-17(15-13-16)18(20)10-8-11-19(21)22-4-2/h12-15H,3-11H2,1-2H3
InChIKeyHSCOTGAWAQGWRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-(4-hexylphenyl)-5-oxovalerate (CAS 138247-14-0): Procurement-Ready Physicochemical and Structural Profile


Ethyl 5-(4-hexylphenyl)-5-oxovalerate (CAS 138247-14-0; MFCD02261404) is a synthetic keto-ester building block with molecular formula C₁₉H₂₈O₃ and molecular weight 304.42 g/mol . Its structure features a 4-hexylphenyl group attached to a 5-oxovalerate ethyl ester backbone, imparting a calculated logP of approximately 4.73 [1] and a predicted boiling point of 426.1 ± 38.0 °C at 760 mmHg . The compound is commercially available at 97% purity from specialized chemical suppliers and is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the preparation of OXE receptor antagonist pharmacophores [2].

Why Ethyl 5-(4-hexylphenyl)-5-oxovalerate Cannot Be Replaced by Generic Aryl-Oxovalerate Analogs in OXE-Targeted Research


Within the aryl-5-oxovalerate ester series, minor structural variations produce disproportionate impacts on both physicochemical properties and biological relevance. The hexyl chain length, the nature of the aryl substituent, and the ester protection state collectively govern lipophilicity, metabolic stability, and pharmacophoric compatibility with the OXE receptor antagonist scaffold. Substituting the hexyl chain with shorter alkyl groups (e.g., ethyl or pentyl) markedly reduces logP and alters membrane partitioning, while replacing the 4-hexylphenyl group with a biphenyl system decreases logP by approximately 0.5 units [1]. Furthermore, using the free carboxylic acid instead of the ethyl ester eliminates the protecting group required for selective synthetic transformations in multi-step antagonist assembly. These differences are not interchangeable when the target application demands a specific chain length, lipophilic balance, and synthetic handle—factors directly demonstrated by the >80-fold potency difference between hexyl-containing (S-230) and phenylhexyl-containing (S-C025) OXE antagonists [2].

Ethyl 5-(4-hexylphenyl)-5-oxovalerate: Quantitative Comparative Evidence Against Four Structural Analogs


Lipophilicity Advantage: Ethyl 5-(4-hexylphenyl)-5-oxovalerate vs. Biphenyl Analog (CAS 138247-17-3)

Ethyl 5-(4-hexylphenyl)-5-oxovalerate (target) exhibits a calculated logP of 4.73, compared to 4.27 for the biphenyl-substituted analog ethyl 5-oxo-5-(4-phenylphenyl)pentanoate (CAS 138247-17-3), a difference of +0.46 log units [1][2]. The hexylphenyl compound also possesses 12 rotatable bonds versus 8 in the biphenyl analog, conferring greater conformational flexibility [3]. This elevated lipophilicity predicts superior passive membrane permeability, a critical parameter for cell-based assays and in vivo probe development in the OXE antagonist series.

logP lipophilicity physicochemical profiling membrane permeability

Chain-Length Dependency: Hexyl (C6) vs. Pentyl (C5) vs. Ethyl (C2) Aryl-Oxovalerate Molecular Properties

The homologous series of ethyl 5-(4-alkylphenyl)-5-oxovalerates shows systematic molecular weight and formula changes: ethyl (C2) analog (CAS 898778-23-9) MW 248.32, C₁₅H₂₀O₃; pentyl (C5) analog (CAS 898757-18-1) MW 290.40, C₁₈H₂₆O₃; hexyl (C6) target (CAS 138247-14-0) MW 304.42, C₁₉H₂₈O₃ . The hexyl compound is the longest straight-chain alkyl variant commercially catalogued in this series, and its predicted boiling point of 426.1 °C is consistent with its higher molecular weight relative to the pentyl analog . The incremental methylene group between pentyl and hexyl contributes approximately +14 Da to molecular weight, affecting both volatility and chromatographic retention.

structure-property relationship alkyl chain length physicochemical properties

Off-Target Safety Profile: Minimal 5-LOX and sEH Enzyme Inhibition by Ethyl 5-(4-hexylphenyl)-5-oxovalerate

In standardized ChEMBL enzymatic assays, ethyl 5-(4-hexylphenyl)-5-oxovalerate (ChEMBL ID: CHEMBL5205807; BindingDB ID: BDBM50591538) demonstrated IC₅₀ > 10,000 nM against both human recombinant 5-lipoxygenase (5-LOX) and human soluble epoxide hydrolase (sEH) [1]. This represents negligible inhibitory activity at concentrations relevant to biological assays. In contrast, the OXE antagonist leads S-C025 and S-Y048—which incorporate phenylhexyl and oxovalerate motifs related to this building block—exhibit picomolar potency (IC₅₀ 120 pM and 20 pM, respectively) at the OXE receptor [2], confirming that the activity of the final pharmacophore arises from the assembled indole scaffold rather than the building block itself.

enzyme inhibition 5-lipoxygenase soluble epoxide hydrolase counter-screening

Pharmacophoric Relevance: Hexylphenyl Motif Mirrors the Phenylhexyl Side Chain of Clinical-Stage OXE Antagonists

Ethyl 5-(4-hexylphenyl)-5-oxovalerate contains the 4-hexylphenyl substructure that is chemically isosteric with the 6-phenylhexyl side chain found in the highly potent OXE receptor antagonists S-C025 and S-Y048 [1][2]. In the published SAR, replacement of the hexyl side chain (as in S-230) with a phenylhexyl chain (as in S-C025) increased OXE receptor antagonist potency from approximately 10 nM to 120 pM (IC₅₀), an >80-fold improvement, while simultaneously extending plasma half-life in nonhuman primates [1]. S-Y048, the most advanced antagonist in this series, achieves an IC₅₀ of 20 pM and inhibits allergen-induced dermal and pulmonary eosinophilic inflammation in rhesus monkeys [2]. The target compound thus serves as a direct precursor for constructing the aryl-alkyl side chain pharmacophore element that distinguishes potent, metabolically stable OXE antagonists from earlier, metabolically labile hexyl-only analogs.

OXE receptor antagonist 5-oxo-ETE structure-activity relationship eosinophilic inflammation

Ester Protection Strategy: Ethyl Ester vs. Free Acid Form for Synthetic Applications

Ethyl 5-(4-hexylphenyl)-5-oxovalerate (CAS 138247-14-0, MW 304.42) is the ethyl ester form of 5-(4-hexylphenyl)-5-oxovaleric acid (CAS 898791-53-2, MW 276.37) . The ester provides a key advantage as a carboxyl-protected intermediate: it is soluble in a broader range of organic solvents (density 0.995 g/cm³; soluble in common organic solvents per supplier specifications) [1], whereas the free acid (pKa ~4.60 predicted) may undergo unwanted salt formation or decarboxylation under certain reaction conditions. The ethyl ester can be selectively hydrolyzed under mild basic conditions to liberate the free acid when needed for amide bond formation or other conjugation reactions, offering a versatile 'masked' carboxylate strategy for multi-step synthesis.

protecting group strategy synthetic intermediate ester hydrolysis building block handling

Ethyl 5-(4-hexylphenyl)-5-oxovalerate: Evidence-Backed Research and Procurement Application Scenarios


Synthesis of OXE Receptor Antagonist Pharmacophores (S-C025 and S-Y048 Analog Series)

This compound is the preferred building block for constructing the phenylhexyl side chain motif found in picomolar-potency OXE receptor antagonists. As demonstrated in published SAR studies, the phenylhexyl substituent (as incorporated in S-C025, IC₅₀ 120 pM) confers >80-fold potency enhancement and substantially prolonged plasma half-life compared to simple hexyl prototypes [1]. The ethyl ester form of 5-(4-hexylphenyl)-5-oxovalerate provides a synthetically convenient entry point for incorporating this critical pharmacophoric element into indole-based antagonist scaffolds [2].

Lipophilicity-Dependent Membrane Permeability Profiling in Cellular Assays

With a calculated logP of 4.73—significantly higher than the biphenyl analog (logP 4.27)—this compound serves as a high-lipophilicity reference standard for calibrating cellular permeability assays and for studying the relationship between logP and passive membrane diffusion in structure-property relationship (SPR) campaigns [1]. Its high logP also makes it a suitable negative control for aqueous solubility-limited assay formats.

Counter-Screening Control for 5-Lipoxygenase and Soluble Epoxide Hydrolase Assays

ChEMBL-curated enzymatic data confirm that ethyl 5-(4-hexylphenyl)-5-oxovalerate exhibits negligible activity against both 5-LOX (IC₅₀ > 10,000 nM) and sEH (IC₅₀ > 10,000 nM) [1]. This profile makes it an ideal negative control or inert carrier in enzyme inhibition screening panels, ensuring that observed activity originates from test compounds rather than the building block scaffold.

Multi-Step Synthetic Intermediate Requiring Masked Carboxylic Acid Functionality

The ethyl ester protecting group enables selective synthetic transformations (e.g., ketone reduction, Grignard addition to the ketone, or electrophilic aromatic substitution on the phenyl ring) without interference from a free carboxylic acid. The ester can be orthogonally deprotected under mild basic hydrolysis conditions when the carboxylic acid functionality is required. This 'masked' carboxylate strategy is particularly valuable in convergent synthetic routes where protecting group compatibility is critical [1][2].

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